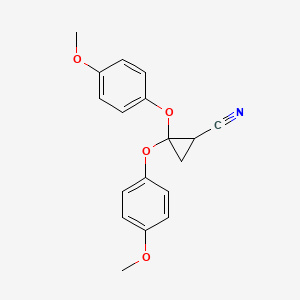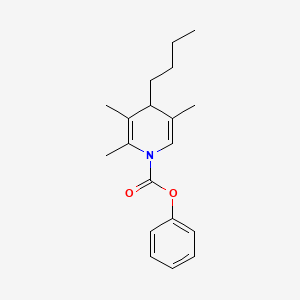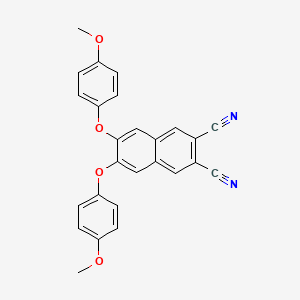
6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a naphthalene core substituted with two 4-methoxyphenoxy groups and two cyano groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Substitution Reaction: The naphthalene derivative undergoes a substitution reaction with 4-methoxyphenol in the presence of a suitable base and solvent to introduce the 4-methoxyphenoxy groups.
Cyanation: The substituted naphthalene is then subjected to cyanation using a cyanating agent such as copper(I) cyanide under appropriate conditions to introduce the cyano groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile depends on its application:
Fluorescent Probes: The compound can interact with biological molecules, leading to fluorescence emission that can be detected and used for imaging.
Organic Electronics: In OLEDs and OPVs, the compound can participate in charge transfer processes, contributing to the efficiency of these devices.
相似化合物的比较
Similar Compounds
- 6,7-Bis(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile
- 2,3:6,7-Naphthalene bis(dicarboximide) Cyclophane
Comparison
6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and cyano groups. This combination imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and fluorescent probes, which may not be achievable with similar compounds.
属性
CAS 编号 |
918663-88-4 |
|---|---|
分子式 |
C26H18N2O4 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
6,7-bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C26H18N2O4/c1-29-21-3-7-23(8-4-21)31-25-13-17-11-19(15-27)20(16-28)12-18(17)14-26(25)32-24-9-5-22(30-2)6-10-24/h3-14H,1-2H3 |
InChI 键 |
LWYDQACSLPTHNJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=CC3=CC(=C(C=C3C=C2OC4=CC=C(C=C4)OC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
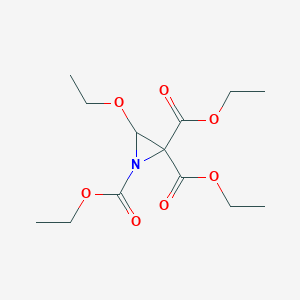

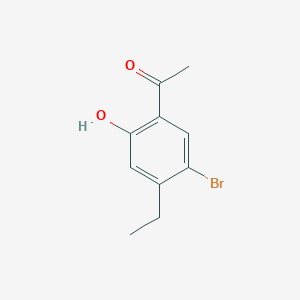

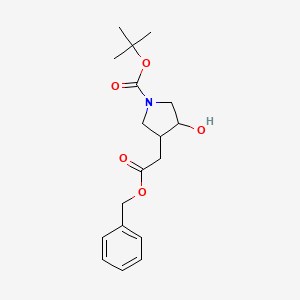
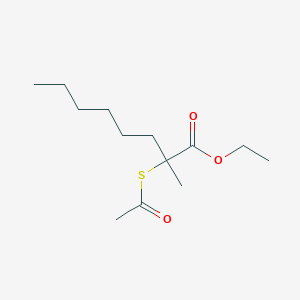
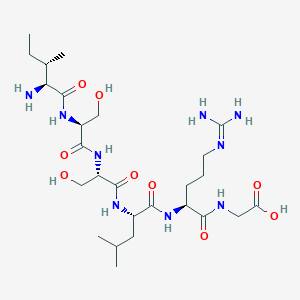
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
